molecular formula C22H32ClN3O3 B3774246 N-[(3-chlorophenyl)methyl]-3-[1-[3-(oxazinan-2-yl)propanoyl]piperidin-4-yl]propanamide

N-[(3-chlorophenyl)methyl]-3-[1-[3-(oxazinan-2-yl)propanoyl]piperidin-4-yl]propanamide

Cat. No.: B3774246
M. Wt: 422.0 g/mol
InChI Key: ABFJGFWHBLVSOP-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-3-[1-[3-(oxazinan-2-yl)propanoyl]piperidin-4-yl]propanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxazinan ring, and a piperidine ring

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[1-[3-(oxazinan-2-yl)propanoyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32ClN3O3/c23-20-5-3-4-19(16-20)17-24-21(27)7-6-18-8-12-25(13-9-18)22(28)10-14-26-11-1-2-15-29-26/h3-5,16,18H,1-2,6-15,17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFJGFWHBLVSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCC(=O)N2CCC(CC2)CCC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-3-[1-[3-(oxazinan-2-yl)propanoyl]piperidin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the core structures, such as the piperidine and oxazinan rings. These core structures are then functionalized and coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-3-[1-[3-(oxazinan-2-yl)propanoyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-3-[1-[3-(oxazinan-2-yl)propanoyl]piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-3-[1-[3-(oxazinan-2-yl)propanoyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]-3-[1-[3-(morpholin-4-yl)propanoyl]piperidin-4-yl]propanamide
  • N-[(3-chlorophenyl)methyl]-3-[1-[3-(piperazin-1-yl)propanoyl]piperidin-4-yl]propanamide

Uniqueness

N-[(3-chlorophenyl)methyl]-3-[1-[3-(oxazinan-2-yl)propanoyl]piperidin-4-yl]propanamide is unique due to the presence of the oxazinan ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different ring structures, such as morpholine or piperazine rings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3-chlorophenyl)methyl]-3-[1-[3-(oxazinan-2-yl)propanoyl]piperidin-4-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[(3-chlorophenyl)methyl]-3-[1-[3-(oxazinan-2-yl)propanoyl]piperidin-4-yl]propanamide

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